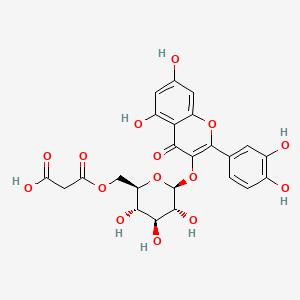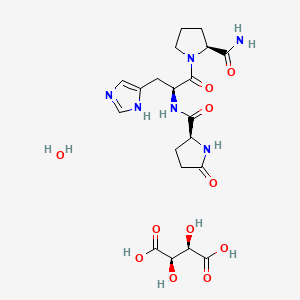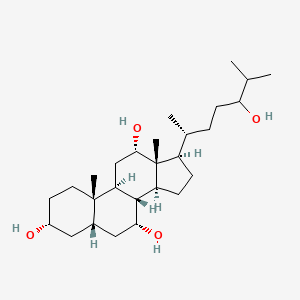
硫代钴胺
描述
Sulphitocobalamin is a form of vitamin B12 that has garnered attention due to its unique formation and properties. It is identified as distinct from the common forms of vitamin B12 such as methylcobalamin, adenosylcobalamin, hydroxocobalamin, or cyanocobalamin. The formation of sulphitocobalamin involves the conversion of hydroxocobalamin in the absence of light, influenced by the presence of bisulphite ions. This conversion can have clinical significance, highlighting the need for specific handling and analysis techniques to prevent its unintended production during vitamin B12 extraction from foods and tissues (Farquharson & Adams, 1977).
Synthesis Analysis
Sulphitocobalamin can be synthesized through specific reactions involving cobalamin derivatives. A method showcasing the synthesis of sulfitocobalamin, among other cobalamin metabolites, was demonstrated, providing a general procedure for producing various biologically relevant cobalamin derivatives. This method facilitates the study of cobalamin uptake and processing mechanisms (Suarez-Moreira et al., 2006).
Molecular Structure Analysis
The molecular structure of cobalamin compounds, including sulphitocobalamin, involves complex coordination chemistry. Cobalamin (vitamin B12) is notable for its cobalt-containing organometallic nature and its role in various biological processes. The coordination chemistry of cobalamin is crucial for its function and stability, particularly in enzymatic reactions involving methyltransfer and radical rearrangements (Banerjee & Ragsdale, 2003).
Chemical Reactions and Properties
The reactivity of sulphitocobalamin and related cobalamins is influenced by their coordination chemistry, particularly involving cobalt-sulfur (Co-S) coordination. Co-S coordination is labile to both oxidation and reduction chemistry, playing a pivotal role in cobalamin loading onto enzymes such as methionine synthase. This mechanism involves intricate chaperone networks and is vital for understanding the biochemical pathways of vitamin B12 in mammalian systems (Mascarenhas et al., 2023).
Physical Properties Analysis
The physical properties of sulphitocobalamin, such as stability and resistance to photolysis, are closely related to its molecular structure. For example, the crystal structures of vitamin B12 analogues reveal insights into their stability and reactivity, which are essential for understanding the environmental and biological roles of these compounds. The resistance of certain cobalamin derivatives to photolysis and their reductive properties are of particular interest for environmental remediation and biological studies (McCauley et al., 2005).
Chemical Properties Analysis
The chemical properties of sulphitocobalamin, including its reactivity with other molecules and its role in biological systems, are influenced by its unique cobalamin structure. Cobalamin-dependent enzymes utilize the reactivity of cobalamin derivatives for catalytic processes such as methyl transfer and radical rearrangements. The chemical lability and nucleophilic character of cobalamin species are critical for their biological functions, including enzyme catalysis and metabolic pathways (Matthews, 2001).
科学研究应用
1. 在竞争性结合测定中的作用
硫代钴胺,与氰钴胺和羟基钴胺等其他钴胺一样,在维生素B12的竞争性结合测定中发挥着至关重要的作用。穆罕默德、布里格斯和琼斯(1993年)的研究强调,硫代钴胺与一些其他钴胺不同,不能通过使用猪内因子作为结合蛋白的竞争性结合测定准确测量,除非转化为氰钴胺或甲基钴胺等其他形式。这表明了其独特的结合特性,并强调了需要特定的测定条件来准确测量(Muhammad, Briggs, & Jones, 1993)。
2. 与食物和人体中维生素B12的相互作用
法夸森和亚当斯(1976年,1977年)进行了研究,以确定食物和人体组织中维生素B12的形式,包括硫代钴胺。他们发现硫代钴胺是食物中发现的维生素B12形式之一,其肠道吸收率较氰钴胺低。他们的研究还探讨了羟基钴胺转化为硫代钴胺,强调了这种转化在维生素B12分析和潜在临床影响方面的重要性(Farquharson & Adams, 1976),(Farquharson & Adams, 1977)。
3. 在B12介导的反应中的作用
斯科特、哈卡米、腾和萨格森(1972年)研究了转钴胺II在维生素B12介导的反应中的作用,强调了这种蛋白对造血系统正常细胞成熟的必要性。他们的发现表明,转钴胺II可能对于传递某些B12形式,如甲基-B12或5'-去氧腺苷-B12,以进行代谢活性可能并非必要,揭示了不同钴胺形式,包括硫代钴胺,在人类生物学中的复杂相互作用和作用(Scott, Hakami, Teng, & Sagerson, 1972)。
4. 硫代钴胺在环境和生物研究中的作用
根据刘易斯(2010年)在金属硫化物沉淀的背景下,硫代钴胺的作用延伸到环境和生物研究中。这篇综述涵盖了金属硫化物沉淀的各个方面,包括基础研究、应用研究和工业应用。虽然没有直接提到硫代钴胺,但与硫相关的其化学性质对于理解现代材料科学中硫基反应和应用的更广泛范围是相关的(Lewis, 2010)。
5. 硫代钴胺作为潜在解毒剂
布伦纳等人(2014年)探讨了钴胺,一种维生素B12类似物,作为硫化氢解毒剂的有效性。硫代钴胺作为一种钴胺衍生物,具有类似的化学性质,使得这项研究对于了解其在毒理学和急诊医学中潜在用途具有相关性。这项研究为硫代钴胺在对抗有毒暴露方面的应用打开了可能性(Brenner et al., 2014)。
属性
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJHFFFUXMHFY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89CoN13O17PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulphitocobalamin | |
CAS RN |
15671-27-9 | |
| Record name | Sulfitocobalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15671-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfitocobalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015671279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulphitocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Sulphitocobalamin in the context of vitamin B12 intake?
A1: While Adenosylcobalamin and Hydroxocobalamin are the predominant forms of vitamin B12 found in food [], Sulphitocobalamin is noteworthy due to its presence in certain food sources. Although not as prevalent as other forms, understanding its absorption characteristics is crucial for accurate dietary vitamin B12 assessments.
Q2: How does the intestinal absorption of Sulphitocobalamin compare to other forms of vitamin B12, specifically Cyanocobalamin?
A2: Research indicates that the intestinal absorption of Sulphitocobalamin is lower than that of Cyanocobalamin []. This difference in absorption efficiency could have implications for the bioavailability of vitamin B12 from food sources containing Sulphitocobalamin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1230995.png)

![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)





